molecular formula C10H14N2O2 B8355944 N'-Hydroxy-N-(1-methylethyl)-N-phenylurea

N'-Hydroxy-N-(1-methylethyl)-N-phenylurea

Cat. No.: B8355944
M. Wt: 194.23 g/mol
InChI Key: SPLRGERUTJSXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Hydroxy-N-(1-methylethyl)-N-phenylurea is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-hydroxy-1-phenyl-1-propan-2-ylurea

InChI

InChI=1S/C10H14N2O2/c1-8(2)12(10(13)11-14)9-6-4-3-5-7-9/h3-8,14H,1-2H3,(H,11,13)

InChI Key

SPLRGERUTJSXAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution, of 50% aqueous hydroxylamine (16.8 g, 0.25 mol) was added dropwise to a solution of (1-methylethyl)phenylcarbamic chloride (20.0 g, 0.1 mol) in 200 mL of THF in an ice bath so that the reaction temperature was kept below 30° C. Precipitate began to form halfway through the addition. The resulting slurry was stirred overnight. The mixture was filtered, and the solids collected were first washed with water and then with hexane/ether. After air-drying, 14.56 g of the title compound was obtained. Its structure was confirmed by an analysis of the NMR spectra. The filtrate was stripped down to afford a residue which was washed sequentially with 1N HCl, water and hexane/ether to yield a second crop of the title compound (5.38 g) melting at 165-166° C. The combined yield was 100%.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

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